4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride
Overview
Description
“4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1251924-01-2 . It has a molecular weight of 229.17 and its IUPAC name is 4-(1,3-thiazol-2-yl)-1-butanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2S.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2;2*1H . This indicates that the compound has a thiazole ring (a five-membered ring containing nitrogen and sulfur) attached to a butan-1-amine group.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Antitumor Activity
- A study by Hu et al. (2010) synthesized a compound structurally related to 4-(1,3-Thiazol-2-yl)butan-1-amine and investigated its antitumor activity, finding it effective against certain cancer cell lines (Hu et al., 2010).
- Ye Jiao et al. (2015) also developed a similar compound, which showed promising antitumor properties in preliminary biological tests against the Hela cell line (Ye Jiao et al., 2015).
Corrosion Inhibition
- Kaya et al. (2016) conducted a study on thiazole derivatives, including 4-(2-aminothiazole-4-yl)-phenol, to evaluate their performance as corrosion inhibitors for iron, revealing positive results (Kaya et al., 2016).
Molecular Dynamics and Quantum Chemical Studies
- Research by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives provided insights into non-covalent interactions in these compounds, which could have implications for their applications in various fields (El-Emam et al., 2020).
- Zhang et al. (2018) synthesized thiourea derivatives and analyzed their non-covalent interactions, which are crucial for understanding the properties of these compounds (Zhang et al., 2018).
Synthesis of Novel Compounds
- Greig et al. (2001) synthesized novel cyclic sulfonamides, including compounds structurally related to 4-(1,3-Thiazol-2-yl)butan-1-amine, showing potential applications in medicinal chemistry (Greig et al., 2001).
Miscellaneous Applications
- Gomha et al. (2015) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their antiproliferative-antimicrobial properties (Gomha et al., 2015).
- Farahati et al. (2019) explored the use of thiazoles as corrosion inhibitors for copper, indicating a diverse range of applications for these compounds (Farahati et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and using only outdoors or in a well-ventilated area (P271) .
Mechanism of Action
Target of Action
Compounds with similar structures have shown significant antifungal and antitubercular activity . These compounds could potentially target enzymes or proteins essential for the survival of these microorganisms.
Mode of Action
Similar compounds have been tested for their in vitro analgesic and anti-inflammatory activities . This suggests that these compounds might interact with specific receptors or enzymes to exert their effects.
Biochemical Pathways
Based on the observed antifungal and antitubercular activities of similar compounds , it can be inferred that this compound might interfere with the biochemical pathways essential for the growth and survival of these organisms.
Pharmacokinetics
The molecular weight of the compound is 22917 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Similar compounds have shown significant antifungal and antitubercular activities , suggesting that this compound might inhibit the growth of these organisms at the molecular and cellular levels.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)butan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUCTLVQOJBTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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